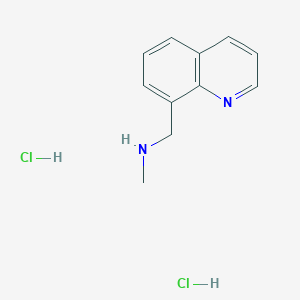

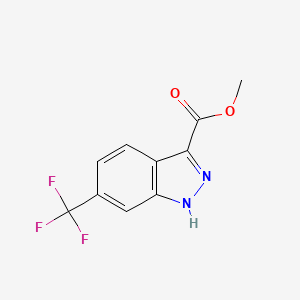

![molecular formula C11H25Cl2N3O B1424032 N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride CAS No. 1220017-71-9](/img/structure/B1424032.png)

N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride

Descripción general

Descripción

N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride is a chemical compound with a molecular formula of C11H25Cl2N3O and a molecular weight of 286.24 g/mol. It is also known as EDAC HCl, EDC, EDC hydrochloride, and WSC hydrochloride . It is widely used in chemical and biochemical research, particularly for its proficiency in mediating amide bond formation .

Synthesis Analysis

The synthesis of this compound involves radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as ChemSpider . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The radical copolymerizations of this compound with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 110-115 °C, solubility in water, and storage temperature of -20°C . It is a purum grade compound with an assay of ≥98.0% .Aplicaciones Científicas De Investigación

Applications in Water Treatment and Desalination

A review centered on reverse osmosis (RO) and nanofiltration (NF) membranes for water treatment and desalination discusses the formation of semi-aromatic polyamide membranes through interfacial polymerization using amines and acid chloride monomers. This technique, which might involve compounds similar to the one , is vital for creating thin-film composite membranes with various structural compositions for water softening and the removal of harmful ions from water (Gohil & Ray, 2017).

Anti-Mycobacterial Activity

Piperazine, a core structure related to N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride, has been reviewed for its anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine and its analogues in developing anti-mycobacterial agents, suggesting a possible research application for similar compounds (Girase et al., 2020).

Chemical Synthesis and Structural Properties

The synthesis and structural properties of novel substituted compounds, including those involving reactions with chloral and amines, highlight the complex chemistry and potential applications of compounds similar to this compound in creating new chemical entities. Such research indicates the versatility and importance of these compounds in chemical synthesis (Issac & Tierney, 1996).

Safety and Hazards

N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

The future directions for N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride could involve its use in the development of CO2 sensors . Its morphology and antibacterial effectiveness can be controlled through free radical solution polymerization in the presence of cetyltrimethylammonium bromide (CTAB; cationic nonreactive surfactant), forming lyotropic liquid crystal (LLC) mesophases .

Propiedades

IUPAC Name |

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O.2ClH/c1-14(2)9-3-6-13-11(15)10-4-7-12-8-5-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKHKVDDBFYIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423950.png)

![2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423952.png)

![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(ethyl)amino]-1-ethanol](/img/structure/B1423955.png)

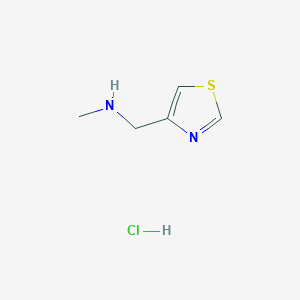

![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)

![3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423957.png)

![2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine](/img/structure/B1423965.png)

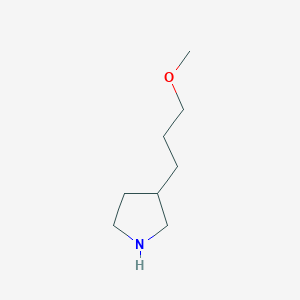

![6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1423966.png)